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molecular formula C6H5FINO B8537892 2-Fluoro-4-iodopyridine-5-methanol

2-Fluoro-4-iodopyridine-5-methanol

Cat. No. B8537892
M. Wt: 253.01 g/mol
InChI Key: SRQUKKXMVKOMKN-UHFFFAOYSA-N
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Patent
US08101628B2

Procedure details

Add diethylaminosulfur trifluoride (892 mg, 4 mmol) drop-wise to a solution of (6-fluoro-4-iodo-pyridin-3-yl)-methanol in dichloromethane (25 mL) in a round bottom flask under nitrogen, and then add ethanol (0.3 mL) at 0-5° C. Stir the mixture for 3 hours. Pour the reaction mixture into saturated sodium bicarbonate solution. Abstract the product into chloroform, and wash with water and saturated aqueous sodium chloride. Separate the organic layer from the aqueous layer and dry over MgSO4. After filtration, evaporate the organic solvent in vacuo to give a crude product. Purify the crude with flash column chromatography (10% methanol in dichloromethane) to give the title compound (0.32 g, 53%). MS (ES) m/z 256 [M+1]+.
Quantity
892 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
C(N(S(F)(F)[F:7])CC)C.[F:10][C:11]1[N:16]=[CH:15][C:14]([CH2:17]O)=[C:13]([I:19])[CH:12]=1.C(O)C.C(=O)(O)[O-].[Na+]>ClCCl>[F:10][C:11]1[CH:12]=[C:13]([I:19])[C:14]([CH2:17][F:7])=[CH:15][N:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
892 mg
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=N1)CO)I
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0-5° C
WASH
Type
WASH
Details
Abstract the product into chloroform, and wash with water and saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
Separate the organic layer from the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
evaporate the organic solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
Purify the crude with flash column chromatography (10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=NC=C(C(=C1)I)CF
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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